Neovascularization Inhibition: Direct Comparison with Shorter C-Terminal Peptide Ang(108-121) in CAM Assay
Angiogenin (108-123) demonstrates a functional advantage over the shorter 14-mer peptide Ang(108-121). While Ang(108-121) only transiently inhibits angiogenin's activity in cell-free assays, Ang(108-123) achieves a statistically significant decrease in angiogenin-induced neovascularization in the complex chick chorioallantoic membrane (CAM) assay [1]. This demonstrates that the additional C-terminal residues (Ile-Phe-Arg-Arg-Pro) are crucial for sustained inhibition in a living tissue context.
| Evidence Dimension | Inhibition of Angiogenin-Induced Neovascularization |
|---|---|
| Target Compound Data | Significant decrease in neovascularization |
| Comparator Or Baseline | Ang(108-121) peptide: Transient inhibition; no significant in vivo anti-angiogenic effect reported in this model |
| Quantified Difference | Ang(108-123) uniquely elicits a significant in vivo anti-angiogenic effect; Ang(108-121) does not |
| Conditions | Chick chorioallantoic membrane (CAM) assay |
Why This Matters
This functional distinction in a complex biological model highlights the essential role of the 108-123 sequence for in vivo efficacy, making it the superior tool for angiogenesis studies.
- [1] Rybak SM, Auld DS, St Clair DK, Yao QZ, Fett JW. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochem Biophys Res Commun. 1989;162(1):535-43. View Source
